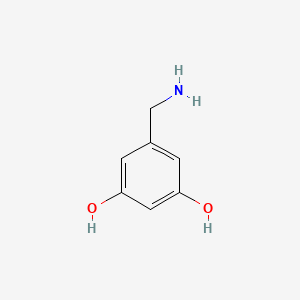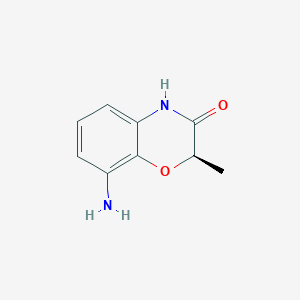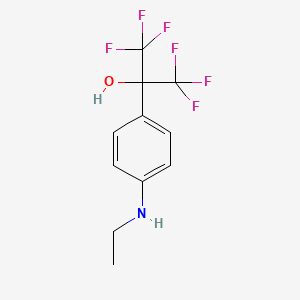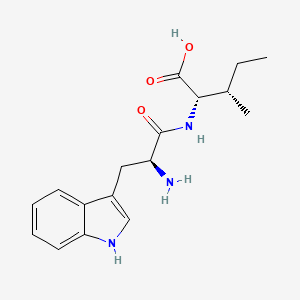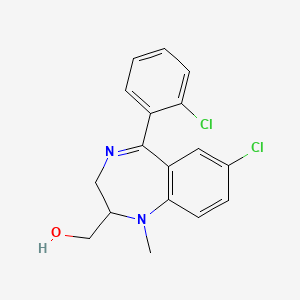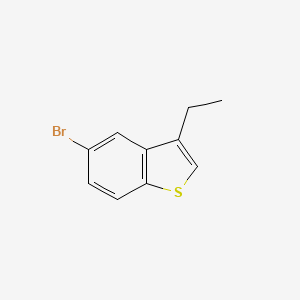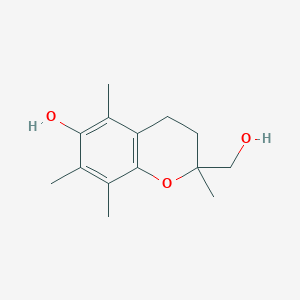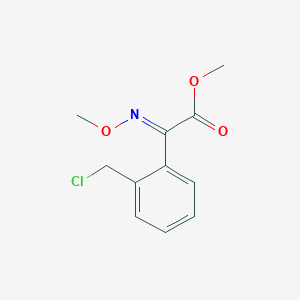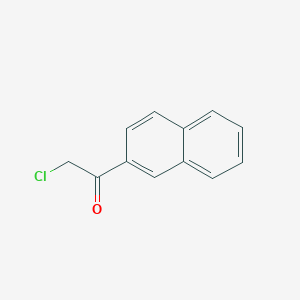
2-(2-Chloroacetyl)naphthalene
Overview
Description
2-(2-Chloroacetyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chloroacetyl group attached to the second position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Chloroacetyl)naphthalene can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of naphthalene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Naphthalene+Chloroacetyl chlorideAlCl3this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of excess naphthalene can help drive the reaction to completion and minimize the formation of by-products. The reaction mixture is typically quenched with water, and the product is isolated through filtration and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroacetyl)naphthalene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The chloroacetyl group can direct further substitution reactions to the naphthalene ring.
Nucleophilic Substitution: The chlorine atom in the chloroacetyl group can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group in the chloroacetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).
Nucleophilic Substitution: Reagents like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Bromination: 2-(2-Bromoacetyl)naphthalene
Amination: 2-(2-Aminoacetyl)naphthalene
Reduction: 2-(2-Hydroxyethyl)naphthalene
Scientific Research Applications
2-(2-Chloroacetyl)naphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Material Science: It can be used in the synthesis of polymers and other materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloroacetyl)naphthalene in biological systems involves its interaction with cellular proteins and enzymes. The chloroacetyl group can form covalent bonds with nucleophilic amino acid residues, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the context of its potential use as an anticancer agent, where it may inhibit key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl naphthalene
- 2-Bromoacetyl naphthalene
- 2-Nitroacetyl naphthalene
Comparison
2-(2-Chloroacetyl)naphthalene is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity compared to other naphthalene derivatives. For example, the chloroacetyl group is more reactive towards nucleophiles compared to the acetyl group in 2-acetyl naphthalene. Additionally, the presence of the chlorine atom can influence the compound’s electronic properties, making it suitable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-chloro-1-naphthalen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJAUILLKSDBMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10503512 | |
| Record name | 2-Chloro-1-(naphthalen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10503512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50846-93-0 | |
| Record name | 2-Chloro-1-(naphthalen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10503512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2-Methylpropoxy)phenyl]acetohydrazide](/img/structure/B1626267.png)
